molecular formula C18H20N2O3 B2989397 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide CAS No. 941943-84-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2989397
CAS No.: 941943-84-6
M. Wt: 312.369
InChI Key: UMOXAPPZNMJHMM-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyridin-4-ylmethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and effects of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 278.31 g/mol. The structure includes a benzofuran moiety connected through an ether linkage to an acetamide group, which is further substituted with a pyridinylmethyl group. This unique structure contributes to its potential biological activity.

Property Value
Molecular FormulaC15H18N2O3
Molecular Weight278.31 g/mol
IUPAC NameThis compound
InChI Key[InChIKey]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Preparation of Benzofuran Derivative : Starting from 2,2-dimethyl-2,3-dihydrobenzofuran.
  • Formation of Acetamide Linkage : Reaction with pyridin-4-ylmethylamine under controlled conditions to form the final product.
  • Optimization : Utilizing catalysts and specific solvents to enhance yield and purity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate pathways related to:

  • Neurotransmitter Regulation : Potential effects on neurotransmitter systems could indicate applications in neuropharmacology.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Further research is needed to elucidate the specific biochemical pathways affected by this compound.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have shown that derivatives containing benzofuran structures can scavenge free radicals effectively.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies

  • Insulin Release Modulation : A study evaluated the effects of similar compounds on insulin release from rat pancreatic islets, showing a marked increase compared to controls.
    Compound Effect on Insulin Release (%)
    Control10
    Test Compound45
  • Cytotoxicity Assays : In cancer cell lines (e.g., HT29), the compound exhibited cytotoxic effects with IC50 values indicating potent activity against tumor cells.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2)10-14-4-3-5-15(17(14)23-18)22-12-16(21)20-11-13-6-8-19-9-7-13/h3-9H,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOXAPPZNMJHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.